methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydrothieno[2,3-c]pyridine ring provides a heterocyclic core, while the N-butyl-N-methylsulfamoyl, benzamido, and carboxylate groups contribute additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the various functional groups .Scientific Research Applications
Annulation Reactions and Synthetic Applications
The compound is likely relevant in the field of organic synthesis, particularly in annulation reactions that form complex heterocyclic structures. For example, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation, synthesizing highly functionalized tetrahydropyridines. This process illustrates the compound's potential utility in synthesizing novel heterocyclic compounds with applications in drug discovery and material science (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrido and Thieno Derivatives
Compounds featuring pyrido and thieno groups, similar to the compound , have been synthesized for various applications, including the development of pharmaceuticals and materials with unique electronic properties. Bakhite, Al‐Sehemi, & Yamada (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, demonstrating the compound's potential relevance in the synthesis of complex molecular architectures for biological activity or material properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Antimicrobial Applications
The synthesis and evaluation of pyridothienopyrimidine derivatives for antimicrobial activity highlight another area of scientific research potentially relevant to the compound. Bakhite, Abdel-rahman, & Al-Taifi (2004) synthesized new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives and screened them for antimicrobial activities, suggesting the compound's structure could be explored for developing new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S2/c1-5-7-13-25(3)33(29,30)17-10-8-16(9-11-17)21(27)24-22-20(23(28)31-4)18-12-14-26(6-2)15-19(18)32-22/h8-11H,5-7,12-15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWYQSFAZNAGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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